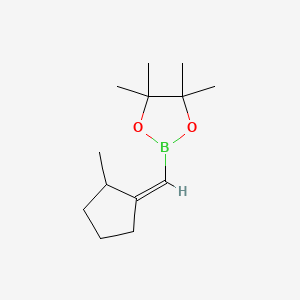

(Z)-4,4,5,5-Tetramethyl-2-((2-methylcyclopentylidene)methyl)-1,3,2-dioxaborolane

Beschreibung

4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Eigenschaften

Molekularformel |

C13H23BO2 |

|---|---|

Molekulargewicht |

222.13 g/mol |

IUPAC-Name |

4,4,5,5-tetramethyl-2-[(Z)-(2-methylcyclopentylidene)methyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H23BO2/c1-10-7-6-8-11(10)9-14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3/b11-9- |

InChI-Schlüssel |

IWVYKDXKLDPBST-LUAWRHEFSA-N |

Isomerische SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC2C |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCCC2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of a rhodium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Hydroboration: It reacts with alkenes and alkynes to form organoboron compounds, which are useful intermediates in organic synthesis.

Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or rhodium catalysts, aryl halides, and various solvents such as tetrahydrofuran (THF) or toluene. Reaction conditions typically involve inert atmospheres and temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are often organoboron compounds, which can be further transformed into various functionalized organic molecules. For example, the Suzuki-Miyaura reaction yields biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane has several scientific research applications:

Wirkmechanismus

The mechanism by which 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura reactions, the compound acts as a boron source, facilitating the coupling of aryl halides with boronic esters to form biaryl compounds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and aryl halide, enabling the transfer of the boron group to the aryl halide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure and is used in similar applications, such as borylation and coupling reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another closely related compound used in hydroboration and borylation reactions.

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Employed in the synthesis of novel copolymers and in Suzuki reactions.

Uniqueness

What sets 4,4,5,5-tetramethyl-2-{[(1Z)-2-methylcyclopentylidene]methyl}-1,3,2-dioxaborolane apart is its specific structure, which allows for unique reactivity and selectivity in certain chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in the synthesis of complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.